molecular formula C18H20OS B1360554 2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-30-1

2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B1360554
CAS No.: 898781-30-1
M. Wt: 284.4 g/mol
InChI Key: MXZFCULUWUBTMB-UHFFFAOYSA-N
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Description

2’,6’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is a chemical compound that belongs to the class of propiophenones. It is characterized by its yellow crystalline powder form and is commonly used in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dimethyl-3-(4-thiomethylphenyl)propiophenone typically involves the reaction of 2,6-dimethylacetophenone with 4-methylthiobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is then heated to reflux for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 2’,6’-Dimethyl-3-(4-thiomethylphenyl)propiophenone can be scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The process may also involve additional purification steps such as recrystallization or column chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dimethyl-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiomethyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’,6’-Dimethyl-3-(4-thiomethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. It may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone
  • 2’,5’-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Comparison

Compared to its similar compounds, 2’,6’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is unique due to the specific positioning of the methyl groups on the phenyl ring. This structural difference can influence its reactivity and interaction with other molecules, making it a valuable compound for specific research applications .

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-5-4-6-14(2)18(13)17(19)12-9-15-7-10-16(20-3)11-8-15/h4-8,10-11H,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZFCULUWUBTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644381
Record name 1-(2,6-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-30-1
Record name 1-Propanone, 1-(2,6-dimethylphenyl)-3-[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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